3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a bicyclo[1.1.1]pentane core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the diketone intermediate. This intermediate is then converted to the desired carboxylic acid through a series of steps . The reaction conditions often include the use of photochemical reactors and specific reagents to ensure the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves flow photochemical processes and batch reactions to produce multigram quantities of the compound . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the binding affinity and selectivity of bioactive molecules. This unique structure allows the compound to modulate various biological processes by interacting with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate for synthesizing more complex molecules .
Properties
IUPAC Name |
3-phenylmethoxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLRKQUFWLAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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